Indeno[2,1-b]pyran, 2,3,4-trimethyl-9-(2-naphthalenyl)-
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Overview
Description
Indeno[2,1-b]pyran, 2,3,4-trimethyl-9-(2-naphthalenyl)- is a complex organic compound with the molecular formula C25H20O. This compound is characterized by its unique structure, which includes multiple aromatic rings and a pyran moiety. It is known for its photochromic properties, meaning it can change color when exposed to light, making it useful in various applications such as photochromic lenses and other optical devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indeno[2,1-b]pyran, 2,3,4-trimethyl-9-(2-naphthalenyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-naphthol with a suitable indanone derivative in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Indeno[2,1-b]pyran, 2,3,4-trimethyl-9-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with common reagents including halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Indeno[2,1-b]pyran, 2,3,4-trimethyl-9-(2-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a photochromic material in the development of molecular switches and sensors.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential as a therapeutic agent in photodynamic therapy.
Industry: Utilized in the production of photochromic lenses and other optical devices.
Mechanism of Action
The mechanism by which Indeno[2,1-b]pyran, 2,3,4-trimethyl-9-(2-naphthalenyl)- exerts its effects is primarily through its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible ring-opening reaction, leading to the formation of colored merocyanine forms. These forms can revert to the original closed structure in the absence of light, allowing for repeated cycles of color change. The molecular targets and pathways involved include the cleavage and reformation of the C-O bond in the pyran ring .
Comparison with Similar Compounds
Similar Compounds
- Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-4-methyl-2-(4-methylphenyl)
- Indeno[3a,4-b]oxiren-2-ol, octahydro-4a-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-
Uniqueness
Indeno[2,1-b]pyran, 2,3,4-trimethyl-9-(2-naphthalenyl)- stands out due to its enhanced photochromic properties, including faster color fading rates and larger fluorescence quantum yields compared to other naphthopyran derivatives. These properties make it particularly suitable for applications requiring rapid and reversible color changes .
Properties
CAS No. |
62225-18-7 |
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Molecular Formula |
C25H20O |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2,3,4-trimethyl-9-naphthalen-2-ylindeno[2,1-b]pyran |
InChI |
InChI=1S/C25H20O/c1-15-16(2)23-21-10-6-7-11-22(21)24(25(23)26-17(15)3)20-13-12-18-8-4-5-9-19(18)14-20/h4-14H,1-3H3 |
InChI Key |
ULISDKLHAJDNOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=CC=CC=C3C2=C1C)C4=CC5=CC=CC=C5C=C4)C |
Origin of Product |
United States |
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